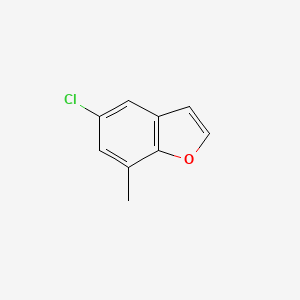

5-Chloro-7-methyl-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90895-03-7 |

|---|---|

Molecular Formula |

C9H7ClO |

Molecular Weight |

166.60 g/mol |

IUPAC Name |

5-chloro-7-methyl-1-benzofuran |

InChI |

InChI=1S/C9H7ClO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 |

InChI Key |

JZUIAXJOLNHMAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 7 Methyl 1 Benzofuran and Its Derivatives

Direct Synthesis Strategies for the 1-Benzofuran Core

The construction of the 1-benzofuran core is the foundational step in the synthesis of 5-Chloro-7-methyl-1-benzofuran. Various methods have been developed, primarily revolving around cyclization and cross-coupling reactions.

Cyclization Reactions

Intramolecular cyclization is a prominent strategy for forming the furan (B31954) ring fused to the benzene (B151609) core. A common approach involves the acid-catalyzed cyclization of appropriately substituted phenols. For instance, the reaction of a substituted phenol (B47542) with an α-halo ketone can lead to an ether intermediate, which then undergoes intramolecular cyclization to form the benzofuran (B130515) ring.

In a related methodology, polyphosphoric acid (PPA) is often used to catalyze the cyclization of acetal (B89532) substrates to form the benzofuran core. wuxiapptec.com The mechanism involves the initial protonation of the acetal under acidic conditions, followed by the elimination of methanol (B129727) to generate an oxonium ion. wuxiapptec.com Subsequent nucleophilic attack from the phenyl ring and a second methanol elimination yield the benzofuran product. wuxiapptec.com The regioselectivity of this cyclization is a critical factor, influenced by the electronic properties of the substituents on the aromatic ring. wuxiapptec.com

Another notable method is the Perkin synthesis, which historically was one of the first methods to produce benzofurans, starting from coumarin. jocpr.com Modern variations of cyclization reactions include the use of various catalysts to promote the ring-closing step under milder conditions. sioc-journal.cn

| Cyclization Method | Starting Materials | Key Reagents/Catalysts | Description |

| Acid-Catalyzed Cyclization | Substituted Phenol, α-Halo Ketone | Acid (e.g., H₂SO₄) | Formation of an ether intermediate followed by intramolecular ring closure. |

| PPA-Catalyzed Cyclization | Acetal Substrates | Polyphosphoric Acid (PPA) | Protonation, elimination of methanol to form an oxonium ion, and subsequent nucleophilic attack. wuxiapptec.com |

| Perkin Synthesis | Coumarin | - | A historical method for benzofuran synthesis. jocpr.com |

Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of benzofurans. acs.org The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide, is a frequently employed strategy. researchgate.netorganic-chemistry.org

For the synthesis of a 5-chloro-7-methyl substituted benzofuran, a plausible route would involve the Sonogashira coupling of a 2-iodo- or 2-bromophenol (B46759) bearing the chloro and methyl substituents with a suitable terminal alkyne. This is often followed by an in-situ or subsequent intramolecular cyclization to furnish the benzofuran ring. acs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. acs.orgorganic-chemistry.org

Nickel-catalyzed cross-coupling reactions also provide an alternative route for constructing the C-C bonds necessary for the benzofuran skeleton. organic-chemistry.org These methods offer the advantage of using more earth-abundant and cost-effective catalysts.

| Cross-Coupling Reaction | Key Reactants | Catalyst System | Description |

| Sonogashira Coupling | Substituted 2-Halophenol, Terminal Alkyne | Pd catalyst (e.g., (PPh₃)PdCl₂), CuI (co-catalyst) | Coupling of an aryl halide with an alkyne, followed by intramolecular cyclization. acs.org |

| Suzuki Coupling | Dihalophenols, Terminal Alkynes | Palladium-dihydroxyterphenylphosphine (Cy-DHTP) catalyst | One-pot synthesis of disubstituted benzo[b]furans. organic-chemistry.org |

| Nickel-Catalyzed Coupling | Aryl Halides, Aryl Ketones | Nickel catalyst | Intramolecular nucleophilic addition to form benzofuran derivatives. organic-chemistry.org |

Functionalization and Derivatization Approaches

Once the this compound core is synthesized, or during its synthesis, further functionalization can be achieved through various reactions to introduce additional chemical diversity.

Halogenation Reactions

Electrophilic halogenation of the benzofuran ring typically occurs at the C2 or C3 position. However, the reactivity of the benzofuran ring is influenced by the existing substituents. The presence of the electron-donating methyl group and the electron-withdrawing chloro group on the benzene ring of this compound will direct further substitution. It has been noted that benzofuran tends to undergo electrophilic substitution primarily at the C2 position. rsc.org A bromine atom can be introduced at the 2-position of a benzofuran ring, and this bromo-derivative can then be used in further cross-coupling reactions like Suzuki or Heck reactions. nih.gov

Oxidation Reactions (e.g., Sulfide (B99878) to Sulfoxide)

Derivatives of this compound containing a sulfide group can be selectively oxidized to the corresponding sulfoxide (B87167). For example, the oxidation of 5-chloro-7-methyl-2-phenyl-3-phenylsulfanyl-1-benzofuran with an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (B109758) at low temperatures yields 5-chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran. nih.gov This transformation is valuable as it introduces a chiral center at the sulfur atom and can modulate the biological activity of the molecule. nih.gov

Electrophilic Aromatic Substitution Reactions

The benzofuran ring system is generally reactive towards electrophilic substitution. rsc.org While substitution on the furan ring is common, reactions can also occur on the benzene ring, directed by the existing chloro and methyl groups. The introduction of a chlorine atom at the 5-position and a methyl group at the 7-position is often achieved through electrophilic aromatic substitution on a precursor molecule. evitachem.com For instance, Friedel-Crafts acylation of 4-chloro-2-methylphenol (B52076) can be a step in the synthesis of related benzofuranone structures. The presence of both activating (methyl) and deactivating (chloro) groups on the benzene ring of the target molecule will influence the position of any further electrophilic attack.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for the functionalization of the benzofuran scaffold. While the chlorine atom at the 5-position on the aromatic ring is generally unreactive toward direct nucleophilic aromatic substitution, substitution reactions can be effectively carried out on functional groups attached to the benzofuran core.

A key example involves derivatives such as 5-chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran. The chloromethyl group at the 7-position is susceptible to substitution by a range of nucleophiles. Common nucleophiles for these reactions include amines, thiols, and alcohols, which displace the chloride ion to form new carbon-heteroatom bonds. These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction, often requiring elevated temperatures. This approach allows for the introduction of diverse functionalities, significantly expanding the chemical space accessible from the primary benzofuran structure. Research has also noted that the chlorine atom on a 5-chloro-1-benzofuran-7-ol (B13289329) scaffold can participate in nucleophilic substitution reactions, highlighting its potential for derivatization. smolecule.com

| Reactant | Nucleophile | Product Type | Reaction Conditions |

| 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran | Amines, Thiols, Alcohols | 7-Substituted amino-, thio-, or alkoxy-methyl derivatives | Polar solvents (DMF, DMSO), elevated temperatures |

| 5-Chloro-1-benzofuran-7-ol | Various Nucleophiles | 5-Substituted-1-benzofuran-7-ol | Not specified smolecule.com |

Formation of Organosulfur Derivatives

The incorporation of sulfur-containing moieties into the benzofuran framework is a significant strategy for creating derivatives with unique properties. One prominent method involves the oxidation of a precursor phenylsulfanyl derivative. For instance, the synthesis of 5-chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran has been reported. nih.gov This process starts with the corresponding 5-chloro-7-methyl-2-phenyl-3-phenylsulfanyl-1-benzofuran, which is then oxidized. nih.gov

The oxidation is typically achieved using an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane at low temperatures (e.g., 273 K or 0 °C) to control the reaction. nih.gov This reaction selectively converts the sulfide linkage into a sulfoxide group, yielding the desired phenylsulfinyl derivative. nih.gov The presence of sulfur-containing groups, such as in 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, has been noted to modulate the biological efficacy of these compounds.

| Starting Material | Reagent | Product | Key Transformation |

| 5-chloro-7-methyl-2-phenyl-3-phenylsulfanyl-1-benzofuran | 3-Chloroperoxybenzoic acid (m-CPBA) | 5-chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran | Sulfide to Sulfoxide oxidation nih.gov |

Formation of Carbonyl and Ester Derivatives

The synthesis of carbonyl and ester derivatives of benzofurans is crucial for creating intermediates for further elaboration. Carboxylic acid derivatives, such as 5-chloro-7-methylbenzofuran-2-carboxylic acid, serve as important building blocks. evitachem.com These carboxylic acids can be converted into a variety of other functional groups.

For example, benzofuran carboxylic acids can be transformed into carboxamides. The synthesis of 1-{[5-chloro-2-(1-methylethyl)-1-benzofuran-7-yl]methyl}-5-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide involves the conversion of a corresponding carboxylic acid into an amide. google.com This typically proceeds through an activated intermediate like an acid chloride (formed using thionyl chloride) followed by reaction with the desired amine. google.com

Furthermore, ester derivatives of benzofurans have been synthesized by reacting a phenolic precursor with various alkyl halides in the presence of a base like sodium hydride (NaH) in DMF. researchgate.net This method allows for the alkylation of hydroxyl groups to form ethers or the esterification of carboxylic acids, leading to a wide range of ester-containing benzofuran molecules. researchgate.net

| Precursor | Reagents | Product Type | Reference |

| Benzofuran Carboxylic Acid | Thionyl chloride, then amine | Benzofuran Carboxamide | google.com |

| Phenolic Benzofuran | Alkyl halide, NaH, DMF | Benzofuran Ester | researchgate.net |

Advanced Synthetic Techniques

Modern organic synthesis has introduced powerful and elegant methods for constructing complex heterocyclic systems like benzofurans.

Free Radical Cyclization Cascade

While once considered rare for this purpose, the use of free radical cyclization cascades has emerged as a potent strategy for constructing complex benzofuran derivatives. nih.govrsc.orgresearchgate.net This approach allows for a rapid increase in molecular complexity from relatively simple starting materials. researchgate.net

One such method involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This initiates a radical cyclization that is then followed by an intermolecular radical-radical coupling, ultimately forming polycyclic benzofurans that are otherwise challenging to prepare. nih.govresearchgate.net Another strategy employs a selenium radical-mediated cascade cyclization of 2-alkynylanisoles with selenium powder and arylboronic acids, catalyzed by silver nitrate (B79036) (AgNO₂). sci-hub.se This reaction impressively builds the benzofuran ring and forms two new C-Se bonds in a single step. sci-hub.se These cascade reactions are valued for their ability to construct intricate molecular architectures efficiently. rsc.org

| Reaction Type | Starting Materials | Key Features | Reference |

| SET-initiated cascade | 2-Azaallyl anions, 2-iodo aryl allenyl ethers | Forms complex benzofurylethylamine derivatives; intermolecular radical coupling. nih.govresearchgate.net | nih.govresearchgate.net |

| Selenium radical cascade | 2-Alkynylanisoles, Se powder, arylboronic acids | AgNO₂-catalyzed; forms selenated benzofurans and two C-Se bonds in one step. sci-hub.se | sci-hub.se |

Proton Quantum Tunneling Approaches

An innovative and highly selective method for constructing the benzofuran ring involves leveraging proton quantum tunneling. rsc.org This quantum mechanical effect can mediate reaction pathways, particularly under specific interfacial conditions. ruben-group.denih.gov Studies have demonstrated the synthesis of a benzofuran derivative via a hydroalkoxylation reaction of a molecular species adsorbed on a silver (Ag(111)) surface. ruben-group.de

This ring-closure reaction proceeds at very low temperatures (as low as 150 K) with high selectivity and an absence of detectable side reactions. ruben-group.deresearchgate.net The mechanism involves the transfer of a proton from a hydroxyl group to an alkyne group, a process that is significantly enhanced by quantum tunneling. ruben-group.de The dominance of this pathway has been experimentally confirmed by observing the kinetic isotope effect when using a deuterated starting material. nih.govresearchgate.net This approach is noted for producing high yields with fewer side reactions, making it advantageous for building complex benzofuran systems. rsc.orgscienceopen.com

| Technique | Key Principle | Advantages | Reference |

| Interfacial Synthesis on Ag(111) | Proton quantum tunneling mediates hydroalkoxylation. | High selectivity, low temperature, minimal side reactions, high yield. rsc.orgruben-group.de | rsc.orgruben-group.denih.govresearchgate.net |

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis and are widely applied to the formation of benzofurans. acs.org These reactions excel at creating carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts are frequently used for the direct C-H arylation of the benzofuran core, typically at the C2 position. researchgate.netnih.gov Reactions often employ an aryl donor (like an aryl halide or triarylantimony difluoride), a palladium source such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and an oxidant. nih.gov The Sonogashira coupling, which couples a terminal alkyne with an aryl halide, is another powerful palladium-catalyzed method. rsc.orgmdpi.com This reaction, often co-catalyzed by copper(I) iodide, can be used to couple o-hydroxy aryl halides with terminal acetylenes, which then undergo intramolecular cyclization to furnish the benzofuran ring in a single step. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysis has gained prominence as an effective alternative for benzofuran synthesis. acs.org Nickel catalysts can promote the intramolecular nucleophilic addition of aryl halides to ketones to form the benzofuran skeleton. thieme-connect.com Furthermore, nickel catalysis has proven effective in challenging cross-coupling reactions, such as the activation of strong aromatic C-F bonds. beilstein-journals.orgnii.ac.jp For example, 2-fluorobenzofurans can be coupled with arylboronic acids using a Ni(0) catalyst, which proceeds through a nickelacyclopropane intermediate and subsequent β-fluorine elimination under mild conditions. beilstein-journals.orgnii.ac.jp This allows for orthogonal coupling strategies where, for instance, a C-Br bond can be selectively reacted with a palladium catalyst, leaving a C-F bond intact for a subsequent nickel-catalyzed reaction. nii.ac.jp

| Catalyst | Reaction Type | Substrates | Key Features |

| Palladium | Direct C-H Arylation | Benzofuran, Aryl donors (e.g., Ar₃SbF₂) | Regioselective arylation at the C2 position. nih.gov |

| Palladium | Sonogashira Coupling | o-Hydroxy aryl halides, Terminal alkynes | One-pot synthesis of 2-substituted benzofurans. rsc.org |

| Nickel | Intramolecular Cyclization | 2-(2-Iodophenoxy)-1-phenylethanone derivatives | Forms benzofuran via intramolecular nucleophilic addition. thieme-connect.com |

| Nickel | C-F Bond Activation | 2-Fluorobenzofurans, Arylboronic acids | Couples substrates via C-F bond activation under mild conditions. beilstein-journals.orgnii.ac.jp |

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful and frequently employed strategy for the synthesis of the benzofuran nucleus, including substituted variants like this compound. This approach typically involves the formation of the crucial oxygen-carbon (O–C2) bond through an intramolecular cyclization of a suitably substituted precursor, driven by an oxidant. Various metal catalysts and reagents have been developed to facilitate this transformation with high efficiency and regioselectivity.

Palladium-catalyzed systems are prominent in this field. One effective method involves the regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols. organic-chemistry.orgresearchgate.net This reaction uses a catalyst such as [PdCl₂(CH₃CN)₂] with benzoquinone serving as the oxidant. researchgate.net A sequential, one-pot process has also been developed, starting with the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by the palladium-catalyzed oxidative annulation of the in situ generated o-cinnamyl phenols. researchgate.netmdpi.com Furthermore, studies on palladium-catalyzed dehydrogenative intramolecular arylation have shown that various functional groups, including chloro and trifluoromethyl, are well-tolerated under these cyclization conditions. nih.gov

Copper-catalyzed methods offer another versatile route. A one-pot procedure has been reported for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes, utilizing a copper catalyst and molecular oxygen as the oxidant. rsc.org This transformation proceeds through a sequential nucleophilic addition and subsequent oxidative cyclization. rsc.org

Iron-catalyzed cyclizations have also been explored. For instance, iron(III) chloride (FeCl₃) can mediate the intramolecular cyclization of electron-rich-aryl ketones to form the benzofuran ring. mdpi.com This method relies on the direct oxidative formation of an aromatic C–O bond. mdpi.com

Beyond transition metals, iodine-mediated oxidative cyclization is an effective alternative. An environmentally friendly, one-pot synthesis for 2-arylbenzofurans has been developed that begins with an ortho-hydroxyl group-assisted Wittig reaction of a substituted salicylaldehyde. The resulting o-vinylphenol undergoes an in situ oxidative cyclization using iodine (I₂) and potassium carbonate (K₂CO₃). rsc.orgresearchgate.net This method is particularly advantageous as it avoids the use of expensive transition-metal catalysts and is effective for producing halogen-containing benzofurans. rsc.orgresearchgate.net

| Catalyst/Reagent | Oxidant | Precursor Type | Key Features | Citation |

|---|---|---|---|---|

| Palladium (Pd) | Benzoquinone (BQ) | o-Cinnamyl Phenols | Regioselective 5-exo-trig cyclization; compatible with one-pot sequential reactions. | researchgate.net |

| Copper (Cu) | Molecular Oxygen (O₂) | Phenols and Alkynes | Aerobic, one-pot synthesis for polysubstituted benzofurans. | rsc.org |

| Iron (FeCl₃) | Self-mediated | Electron-rich-aryl Ketones | Direct oxidative aromatic C-O bond formation. | mdpi.com |

| Iodine (I₂) | Self-mediated (with K₂CO₃ base) | o-Vinylphenols | Metal-free, one-pot synthesis at room temperature; suitable for halogenated benzofurans. | rsc.orgresearchgate.net |

| (Diacetoxyiodo)benzene | m-Chloroperbenzoic acid | 2-Hydroxystilbenes | Iodine(III)-catalyzed reaction providing good to excellent yields. | organic-chemistry.orgmdpi.com |

Green Chemistry Principles in Synthesis (e.g., Polyethylene (B3416737) Glycol as Solvent)

The application of green chemistry principles to the synthesis of benzofurans aims to reduce the environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. royalsocietypublishing.org A key development in this area is the use of polyethylene glycol (PEG) as an environmentally benign reaction medium. royalsocietypublishing.org PEGs are non-toxic, biodegradable, non-volatile, and can often be recycled, making them an attractive alternative to conventional organic solvents. researchgate.netsci-hub.sensf.gov

PEG can act as more than just a solvent; in some cases, it functions as a phase-transfer catalyst, enhancing reaction rates and yields. organic-chemistry.org Its utility has been demonstrated in several synthetic routes leading to benzofuran derivatives.

A notable example is the one-pot synthesis of 2-arylbenzofurans at ambient temperature using PEG-600 as the solvent. rsc.orgresearchgate.net This method combines a Wittig reaction with an iodine-mediated oxidative cyclization. The use of PEG-600 was found to be superior to other solvents, facilitating a high-yield reaction at room temperature without the need for hazardous materials or transition-metal catalysts. rsc.orgresearchgate.net

PEG-400 has also been successfully employed as a recyclable solvent for the synthesis of benzofuran precursors and related structures. For instance, it has been used as the reaction medium for the oxidation of 2'-hydroxy chalcones to 2-(2-butyl-4-chloro-1H-imidazol-5-yl-methylene)-substituted-benzofuran-3-ones, using mercuric (II) acetate as the oxidant. acgpubs.org This procedure offers the advantages of reduced reaction times, improved yields, and the ability to recycle the solvent. acgpubs.org In other protocols, PEG-400 has been paired with eco-friendly, recyclable catalysts like bleaching earth clay to produce α,β-unsaturated ketones (chalcones), which are key intermediates for benzofuran synthesis. sci-hub.se The use of an Amberlyst-15® resin in PEG-400 at room temperature represents another green methodology for synthesizing benzofuran derivatives with high selectivity and excellent yields. researchgate.net

| Green Solvent | Catalyst/Reagent | Reaction Type | Key Advantages | Citation |

|---|---|---|---|---|

| PEG-600 | Iodine / K₂CO₃ | One-pot Wittig reaction and oxidative cyclization | Environmentally benign, room temperature, metal-free, high yields. | rsc.orgresearchgate.net |

| PEG-400 | Mercuric (II) acetate | Oxidation of 2'-hydroxy chalcones | Recyclable solvent, reduced reaction time, improved yields. | acgpubs.org |

| PEG-400 | Bleaching earth clay | Chalcone synthesis (precursor) | Recyclable catalyst and solvent system, high efficiency. | sci-hub.se |

| PEG-400 | Amberlyst-15® | Synthesis of 3-benzoyl-5-hydroxy benzofuran | Recyclable ion exchange resin, room temperature, high selectivity, excellent yields. | researchgate.net |

Structural Elucidation and Spectroscopic Characterization of 5 Chloro 7 Methyl 1 Benzofuran and Its Analogues

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline solids, offering precise information on bond lengths, angles, and the spatial arrangement of atoms. For 5-Chloro-7-methyl-1-benzofuran analogues, this technique has been instrumental in understanding their solid-state conformation and the non-covalent interactions that govern their crystal packing.

Analysis of Molecular Planarity and Dihedral Angles

For instance, in 5-chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran, the benzofuran (B130515) unit is nearly planar, with a mean deviation of just 0.011 Å. nih.gov The dihedral angle between this plane and the 2-phenyl ring is 11.90 (9)°. nih.gov In contrast, substituting the 2-phenyl group with a 2-fluorophenyl group in a similar analogue increases this angle to 34.85 (6)°, highlighting the electronic and steric influence of the fluorine atom. iucr.org The planarity of the benzofuran system itself remains remarkably consistent across different analogues. iucr.orgnih.govresearchgate.net

Table 1: Dihedral Angles in this compound Analogues

| Compound | Substituent Ring | Dihedral Angle (°) | Benzofuran Mean Deviation (Å) | Reference |

|---|---|---|---|---|

| 5-Chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran | 2-Phenyl | 11.90 (9) | 0.011 (2) | nih.gov |

| 5-Chloro-2-(2-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran | 2-Fluorophenyl | 34.85 (6) | 0.004 (1) | iucr.org |

| 5-Chloro-3-ethylsulfinyl-2-(4-iodophenyl)-7-methyl-1-benzofuran | 4-Iodophenyl | 1.61 (9) | 0.007 (2) | iucr.org |

| 5-Chloro-2,7-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran | 4-Methylphenyl | 77.29 (4) | 0.008 (1) | nih.gov |

| 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran | 4-Fluorophenyl | 16.43 (4) | 0.012 (1) | nih.gov |

Characterization of Intermolecular Interactions

The packing of these molecules in the crystal lattice is directed by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. These interactions are crucial in stabilizing the crystal structure.

In the crystal structure of 5-chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran, the packing is stabilized by intermolecular C–H···O and C–H···Cl interactions. nih.gov A notable feature is a sulfinyl-sulfinyl interaction with an S···O distance of 3.327 (2) Å. nih.gov Other analogues exhibit different dominant interactions. For example, 5-chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran forms centrosymmetric dimers through Cl···O halogen bonds, with a specific distance of 3.1839 (12) Å. nih.gov These dimers are then further linked by C–H···O hydrogen bonds. nih.gov

π-π stacking is another significant interaction observed in these systems. In 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran, the crystal structure is stabilized by π–π stacking between the furan (B31954) and benzene (B151609) rings of adjacent molecules, with centroid–centroid distances ranging from 3.689 (4) to 3.826 (4) Å. iucr.org Similarly, the crystal structure of 5-chloro-2,7-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran features π···π interactions between benzene rings (centroid-centroid distance of 3.847 (2) Å) and between benzene and furan rings (centroid-centroid distance of 3.743 (2) Å). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

For substituted benzofurans, the chemical shifts are sensitive to the electronic effects of the substituents. oup.com In analogues of this compound, the methyl protons typically appear as a singlet in the ¹H NMR spectrum. For instance, in 5-Chloro-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran, the two methyl groups (at C2 and C7) give distinct singlets at 2.80 ppm and 2.43 ppm, respectively. iucr.org The aromatic protons exhibit complex splitting patterns in the range of 7.10-8.03 ppm. iucr.org The ¹³C NMR spectra provide complementary information, confirming the carbon framework of the molecule. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Analogues in CDCl₃

| Compound | 7-CH₃ | Other CH₃ | Aromatic-H | Reference |

|---|---|---|---|---|

| 5-Chloro-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran | 2.43 (s, 3H) | 2.80 (s, 3H at C2) | 7.10-8.03 (m, 4H) | iucr.org |

| 5-chloro-3-methyl-2-acetyl benzofuran | - | 2.5 (s, 3H at C3), 2.6 (s, 3H, COCH₃) | 7.4-7.6 (m, 3H) | tsijournals.com |

| 7-chloro-5-methylbenzofuran-3(2H)-one | - | 2.41 (s, 3H at C5) | 6.92 (d), 7.38 (s), 7.63 (d) |

Mass Spectrometry (MS) in Molecular Formula Confirmation

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. researchgate.net In the mass spectra of chlorine-containing compounds like this compound, a characteristic isotopic pattern is observed for the molecular ion peak (M⁺). Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the spectra show two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1.

For example, the mass spectrum of 5-chloro-3-methyl-2-acetyl benzofuran shows prominent molecular ion peaks at m/z 208 and 210, corresponding to the [M]⁺ and [M+2]⁺ ions, confirming the presence of one chlorine atom. tsijournals.com The fragmentation pattern observed in the mass spectrum provides additional structural information by revealing stable fragments of the molecule. rsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, probes the vibrational modes of a molecule. The resulting spectra display characteristic absorption bands corresponding to specific functional groups and bond types, serving as a molecular fingerprint.

For benzofuran derivatives, FT-IR spectra typically show characteristic peaks for aromatic C-H stretching around 3050-3150 cm⁻¹, aliphatic C-H stretching from the methyl group near 2900 cm⁻¹, and aromatic C=C stretching in the 1400-1600 cm⁻¹ region. tsijournals.comdergipark.org.tr In derivatives containing a carbonyl group, a strong C=O stretching band is observed. tsijournals.com For example, in 5-chloro-3-methyl-2-acetyl benzofuran, this band appears at 1674 cm⁻¹. tsijournals.com

Table 3: Key FT-IR Absorption Bands (cm⁻¹) for Benzofuran Analogues

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3137 | tsijournals.comdergipark.org.tr |

| Aliphatic C-H Stretch (Methyl) | 2900 - 2940 | tsijournals.comdergipark.org.tr |

| Carbonyl C=O Stretch | 1621 - 1674 | tsijournals.comdergipark.org.tr |

| Aromatic C=C Stretch | 1551 - 1573 | tsijournals.comdergipark.org.tr |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, specifically the transitions of π-electrons and non-bonding electrons to higher energy orbitals. The absorption spectra of substituted benzofurans are markedly dependent on both the nature and the position of the substituents. researchgate.net

The introduction of substituents like chloro and methyl groups onto the benzofuran ring system alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). Generally, benzofuran derivatives exhibit absorption bands around 270 nm. For donor groups, such as a methyl group, substitution at position 5 has been found to cause absorption at the longest wavelength compared to other positions. researchgate.net The electronic spectra of these compounds are characterized by π→π* transitions, and the presence of substituents can cause bathochromic (red shift) or hypsochromic (blue shift) effects, providing insight into the electronic structure of the molecule. researchgate.net

Computational and Theoretical Investigations of 5 Chloro 7 Methyl 1 Benzofuran

Density Functional Theory (DFT) Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. muni.cz A smaller energy gap suggests higher reactivity and greater polarizability. nycu.edu.tw

For 5-Chloro-7-methyl-1-benzofuran, a HOMO-LUMO analysis would reveal how the electron-withdrawing chloro group and the electron-donating methyl group influence the electronic environment of the benzofuran (B130515) core. However, specific calculated values for the HOMO, LUMO, and the energy gap for this compound are not available in the cited literature.

Table 1: Representative Frontier Molecular Orbital Data (Hypothetical) This table is for illustrative purposes only, as specific data for this compound was not found in the reviewed literature.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. escholarship.org It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org Typically, red-colored areas indicate negative potential (electron-rich), blue areas represent positive potential (electron-poor), and green areas denote neutral potential. rsc.orgescholarship.org

An MEP map for this compound would likely show negative potential around the oxygen atom of the furan (B31954) ring and the chlorine atom due to their high electronegativity. Positive potential would be expected around the hydrogen atoms. This analysis is crucial for predicting how the molecule might interact with biological receptors or other reactants. researchgate.net Specific MEP maps for this compound have not been published in the reviewed sources.

Population analysis methods assign partial charges to each atom in a molecule, providing a quantitative measure of the electron distribution. tandfonline.comresearchgate.net Methods like Mulliken Population Analysis or the more robust Natural Population Analysis (NPA), which is part of the Natural Bond Orbital (NBO) scheme, are used to understand the effects of substituents on the electronic properties of the molecular framework. researchgate.net

For this compound, a population analysis would quantify the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the methyl group, showing how charge is distributed across the benzofuran ring system. Detailed atomic charge data for this specific molecule is not available in the located scientific literature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. uni-muenchen.de It examines charge transfer, hyperconjugative interactions, and delocalization by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. stackexchange.com The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies their significance; a larger E(2) value indicates a stronger interaction. nycu.edu.twstackexchange.com

An NBO analysis of this compound would elucidate the stability conferred by interactions such as the delocalization of lone pairs from the furan oxygen and the chlorine atom into the ring's anti-bonding orbitals. However, specific E(2) values and detailed NBO findings for this compound are not present in the reviewed literature.

DFT calculations can be used to predict key thermodynamic properties of a molecule, such as its heat of formation, entropy, and Gibbs free energy, at different temperatures. semanticscholar.orgtandfonline.com These parameters are fundamental to understanding the stability of the molecule and the energetics of reactions in which it might participate. While studies on related benzofuran derivatives have included such calculations semanticscholar.orgtandfonline.com, specific thermodynamic data tables for this compound have not been found in the available literature.

Table 2: Calculated Thermodynamic Properties (Hypothetical) This table is for illustrative purposes only, as specific data for this compound was not found in the reviewed literature.

| Property | Description | Hypothetical Value (at 298.15 K) |

|---|---|---|

| Zero-point vibrational energy | The energy of the ground vibrational state. | Data not available |

| Enthalpy (H) | The total heat content of the system. | Data not available |

| Gibbs Free Energy (G) | The energy available to do work. | Data not available |

| Entropy (S) | The measure of disorder in the system. | Data not available |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule like a protein or DNA. researchgate.netresearchgate.net An MD simulation could predict how this compound behaves in a biological system, assessing its stability and binding dynamics within a protein's active site. researchgate.net A comprehensive search of scientific databases did not yield any published MD simulation studies specifically focused on this compound.

Solvent Interaction Studies

The study of solvent interactions is crucial for understanding how a compound behaves in different chemical environments. Computational models, often using methods like the Polarizable Continuum Model (PCM) within DFT calculations, can simulate the effect of a solvent on the geometry, electronic structure, and stability of a solute molecule. researchgate.net These studies can reveal insights into solubility, reaction kinetics, and shifts in spectroscopic signals.

For instance, a computational investigation of the parent molecule, 1-benzofuran, has explored the influence of solvent polarity on its structural, optical, and electronic characteristics. researchgate.net Such a study for this compound would involve optimizing its geometry in various solvents (e.g., polar and non-polar) and analyzing changes in properties like the dipole moment and the energies of frontier molecular orbitals. This would provide a theoretical basis for predicting its behavior in different solvent media. However, specific published data from such solvent interaction studies on this compound is not currently available.

Prediction of Spectroscopic Parameters

Computational chemistry provides invaluable tools for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) and methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate UV-Vis, IR, Raman, and NMR spectra. researchgate.netresearchgate.net

NMR Spectroscopy: The GIAO method can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. Comparing calculated shifts with experimental data helps confirm molecular structures. researchgate.net

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, corresponding to its FT-IR and FT-Raman spectra. These predictions aid in the assignment of experimental vibrational bands to specific functional groups and vibrational modes. researchgate.net

Electronic Spectroscopy: TD-DFT calculations are used to predict the electronic transitions (e.g., π→π*) that give rise to UV-Visible absorption spectra, providing information on the molecule's electronic structure and conjugation. nih.gov

Computational spectroscopic data has been reported for many related benzofurans, often showing good agreement with experimental findings. researchgate.net However, a specific set of predicted IR, Raman, NMR, and UV-Vis parameters for this compound is not documented in the available research.

Table 2: Predicted Spectroscopic Data (Illustrative) This table is for illustrative purposes only. The values are hypothetical and not based on actual calculations for this compound.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic H, Methyl H |

| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic C, Methyl C, C-Cl |

| FT-IR | Wavenumber (cm⁻¹) | C-H stretch, C=C stretch, C-O stretch, C-Cl stretch |

| UV-Vis | λmax (nm) | π→π* transitions |

Computational Studies on Reorganization Energies and Charge Transfer Rates

Reorganization energy (λ) is a key parameter in Marcus theory that describes the energy required for the geometric and solvent-related structural changes that occur during an electron transfer reaction. researchgate.net It is crucial for understanding charge transport properties in organic materials. Computational methods can be used to calculate both the internal (molecular geometry) and external (solvent) reorganization energies for both hole (cation) and electron (anion) transfer.

The charge transfer rate (kET) can then be estimated using the reorganization energies and the electronic coupling (transfer integral) between molecules. researchgate.net These calculations are vital for designing organic semiconductors and understanding electron transfer processes in biological systems. While these computational approaches have been applied to assess the charge transport properties of various heterocyclic and aromatic systems, specific calculations of reorganization energies and charge transfer rates for this compound are not found in the surveyed literature. researchgate.netamericanelements.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzofuran |

| Density Functional Theory |

| Polarizable Continuum Model |

| Time-dependent DFT |

Chemical Reactivity and Derivatization of 5 Chloro 7 Methyl 1 Benzofuran

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In 5-Chloro-7-methyl-1-benzofuran, the site of substitution is determined by the directing effects of the fused furan (B31954) ring and the substituents on the benzene (B151609) ring.

The benzofuran (B130515) ring system is generally reactive towards electrophiles. Theoretical and experimental studies on benzofuran itself show that electrophilic attack preferentially occurs at the C2 or C3 position of the furan ring due to the formation of more stable carbocation intermediates (sigma complexes). stackexchange.com Attack at the C2 position often leads to a more stabilized intermediate where the positive charge can be delocalized onto the benzene ring, analogous to a benzylic carbocation. stackexchange.com Attack at the C3 position allows for stabilization of the positive charge by the lone pair of electrons on the adjacent oxygen atom. stackexchange.com

In the case of this compound, the substituents on the benzene ring also influence the regioselectivity. The methyl group (-CH₃) at C7 is an activating group, donating electron density to the ring via hyperconjugation and induction, and directs incoming electrophiles to the ortho and para positions relative to itself (C6 and C8, though C8 is part of the furan ring junction). The chlorine atom (-Cl) at C5 is a deactivating group due to its inductive electron withdrawal, but it is also an ortho- and para-director because its lone pairs can stabilize the carbocation intermediate through resonance. organicchemistrytutor.comunizin.orglibretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

|---|---|---|

| Br₂, FeBr₃ (Bromination) | 2-Bromo-5-chloro-7-methyl-1-benzofuran and/or 3-Bromo-5-chloro-7-methyl-1-benzofuran | The furan ring is more activated towards electrophilic attack than the substituted benzene ring. |

| HNO₃, H₂SO₄ (Nitration) | 2-Nitro-5-chloro-7-methyl-1-benzofuran and/or 3-Nitro-5-chloro-7-methyl-1-benzofuran | Preferential substitution on the electron-rich furan moiety. |

| SO₃, H₂SO₄ (Sulfonation) | This compound-2-sulfonic acid and/or this compound-3-sulfonic acid | The furan ring is the primary site of electrophilic attack. |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires specific conditions. The reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

In this compound, the chloro substituent is on the benzene ring at the C5 position. The substituents present (a methyl group and the fused furan ring) are not strongly electron-withdrawing. The methyl group is electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, the C5-Cl bond is expected to be relatively inert to direct nucleophilic aromatic substitution under standard conditions. nih.govyoutube.com

For substitution to occur, harsh reaction conditions (high temperature and pressure) or the use of a strong base to proceed through a benzyne (B1209423) intermediate (elimination-addition mechanism) would likely be required. youtube.com However, such conditions could also lead to side reactions or degradation of the benzofuran ring system.

While direct substitution on the C5-Cl bond is difficult, derivatization of the benzofuran core can introduce functionalities that are susceptible to nucleophilic attack. For example, the introduction of a carbonyl group via Friedel-Crafts acylation could activate the ring, or conversion of other functional groups could provide a leaving group on a more reactive position.

Oxidation Reactions (e.g., Sulfoxidation)

Oxidation reactions can be used to modify substituents on the this compound core. A well-documented example is the oxidation of sulfur-containing derivatives, specifically the conversion of a sulfanyl (B85325) (thioether) group to a sulfinyl (sulfoxide) or sulfonyl (sulfone) group. These reactions are typically carried out using peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA).

Research has shown the successful oxidation of various 3-sulfanyl-5-chloro-7-methyl-1-benzofuran derivatives. The sulfur atom at the C3 position is readily oxidized, demonstrating a robust method for introducing sulfoxide (B87167) and sulfone moieties, which are important functional groups in medicinal chemistry.

For instance, the oxidation of 5-chloro-3-ethylsulfanyl-7-methyl-2-(4-methylphenyl)-1-benzofuran with one equivalent of m-CPBA selectively yields the corresponding sulfoxide, 5-Chloro-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran. nih.gov Similarly, treating 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfanyl)-1-benzofuran with an excess of m-CPBA results in the formation of the corresponding sulfone, 5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran. nih.gov

Table 2: Examples of Sulfoxidation Reactions on this compound Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 5-chloro-3-ethylsulfanyl-7-methyl-2-(4-methylphenyl)-1-benzofuran | 3-Chloroperoxybenzoic acid (m-CPBA) | 5-Chloro-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran | nih.gov |

| 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfanyl)-1-benzofuran | 3-Chloroperoxybenzoic acid (m-CPBA) | 5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran | nih.gov |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the chloro substituent at the C5 position of this compound serves as a handle for such transformations. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly using palladium and nickel complexes with specialized ligands, have enabled their efficient use in cross-coupling. semanticscholar.orgnih.gov

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide. It is anticipated that this compound could be coupled with various aryl- or vinylboronic acids in the presence of a suitable palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). nih.govrhhz.netnih.gov This would result in the formation of a new C-C bond at the C5 position, yielding 5-aryl- or 5-vinyl-7-methyl-1-benzofuran derivatives. Successful Suzuki couplings have been reported for 5-bromobenzofuran (B130475) derivatives, suggesting the feasibility for the chloro analogue under optimized conditions. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org this compound could potentially react with terminal alkynes to produce 5-alkynyl-7-methyl-1-benzofuran derivatives. This reaction is valuable for introducing alkyne functionalities, which are versatile intermediates for further synthetic transformations.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. mdpi.com Applying this to this compound would involve its reaction with an alkene in the presence of a palladium catalyst and a base, leading to the formation of 5-alkenyl-7-methyl-1-benzofuran derivatives.

Table 3: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Boronic acid) | Pd(0) or Pd(II) catalyst, Base | 5-Aryl/Vinyl-7-methyl-1-benzofuran |

| Sonogashira | R-C≡CH (Terminal alkyne) | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-7-methyl-1-benzofuran |

| Heck | Alkene | Pd catalyst, Base | 5-Alkenyl-7-methyl-1-benzofuran |

| Stille | R-Sn(Alkyl)₃ (Organostannane) | Pd catalyst | 5-Aryl/Vinyl-7-methyl-1-benzofuran |

Structure Activity Relationship Sar Studies of 5 Chloro 7 Methyl 1 Benzofuran Derivatives

Impact of Halogen Substituents (e.g., Chlorine, Bromine, Fluorine)

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, into the benzofuran (B130515) scaffold has been shown to significantly modulate the biological activity of the resulting derivatives. nih.govnih.gov Halogenation can enhance the therapeutic potential of these compounds, a phenomenon often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

Research has indicated that the position of the halogen substituent is a critical determinant of its effect on biological activity. nih.gov For instance, placing a halogen atom at the para position of an N-phenyl ring attached to the benzofuran core has been associated with maximum activity. nih.gov The hydrophobic and electron-donating properties of halogens are considered beneficial for enhancing the cytotoxic properties of benzofuran derivatives. nih.gov

Studies on various benzofuran derivatives have demonstrated that the presence of bromine, in particular, can lead to potent biological effects. For example, the substitution of a bromine atom on an alkyl chain attached to the furan (B31954) ring has been linked to increased cytotoxic activity. mdpi.com Similarly, a bromoacetyl substituent on the benzene (B151609) ring has also been shown to enhance cytotoxicity. mdpi.com In a series of benzofuran carboxamide derivatives, a bromo analogue exhibited very good activity against both A549 (lung cancer) and MCF-7 (breast cancer) cell lines. tandfonline.com

The following table summarizes the impact of halogen substituents on the anticancer activity of selected benzofuran derivatives.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Bromo Analogue of 10c | A549 | 1.504 | tandfonline.com |

| Bromo Analogue of 10c | MCF-7 | 2.07 | tandfonline.com |

| Compound with Bromomethyl group (1c) | K562 | Significant Cytotoxicity | mdpi.com |

| Compound with Bromoacetyl group (1e) | HeLa | Significant Cytotoxicity | mdpi.com |

Influence of Methyl Substituents

The presence and position of methyl groups on the benzofuran ring system also play a crucial role in determining the biological activity of its derivatives. mdpi.com Methylation can influence the compound's lipophilicity, steric profile, and electronic properties, thereby affecting its interaction with biological targets.

For example, in a study of 1-(benzofuran-2-yl)alkan-imidazoles, methyl-substituted compounds were found to be 2.36 to 12.0 times more potent as aromatase inhibitors than the parent compound. nih.gov The addition of a methyl group at the C-3 position of the benzofuran ring has been shown to be beneficial for activity. mdpi.com One study found that a compound with a methyl group at C-3 and a methoxy (B1213986) group at C-6 exhibited 2–4 times greater potency than the unsubstituted analogue. mdpi.com

The table below illustrates the influence of methyl substitution on the biological activity of certain benzofuran derivatives.

| Compound Modification | Target/Activity | Potency Increase | Reference |

| Methyl-substitution in 1-(benzofuran-2-yl)alkan-imidazoles | Aromatase Inhibition | 2.36-12.0 times | nih.gov |

| Methyl group at C-3 and methoxy at C-6 | Cytotoxicity | 2-4 times | mdpi.com |

Role of Substituents at Specific Benzofuran Positions (e.g., C-2, C-3, C-5)

The location of substituents on the benzofuran ring is a key factor in defining the pharmacological profile of the derivatives. SAR studies have highlighted the importance of substitutions at the C-2, C-3, and C-5 positions.

C-2 Position: Substitutions at the C-2 position of the benzofuran ring are often considered crucial for cytotoxic activity. nih.govnih.govrsc.org The introduction of ester or heterocyclic ring substitutions at this position has been found to be a key determinant for the compound's ability to inhibit cancer cell growth. nih.govnih.govrsc.org For instance, 2-substituted benzofurans have garnered significant interest for their potential anti-HIV, anticancer, and antimicrobial activities. medcraveonline.com

C-3 Position: The C-3 position is another important site for modification. The introduction of a methyl group at the C-3 position has been associated with enhanced potency in certain series of compounds. mdpi.com Additionally, benzofuran derivatives with hydroxyurea (B1673989) fragments at the C-3 position have been investigated for anti-inflammatory activity. pharmatutor.org

C-5 Position: The C-5 position of the benzofuran ring is also a viable point for substitution to modulate biological activity. The presence of a hydroxyl group, halogen, or amino group at the C-5 position has been shown to be closely related to the antibacterial activity of benzofuran derivatives. nih.govrsc.org For example, compounds with two bromo substituents, one at the C-5 position of the benzofuran ring and another on an attached phenyl ring, exhibited excellent antibacterial activity. nih.gov

| Position | Type of Substituent | Resulting Biological Activity | Reference |

| C-2 | Ester or Heterocyclic Ring | Crucial for Cytotoxic Activity | nih.govnih.govrsc.org |

| C-3 | Methyl Group | Enhanced Potency | mdpi.com |

| C-5 | Hydroxyl, Halogen, or Amino Group | Antibacterial Activity | nih.govrsc.org |

| C-5 | Bromo Group | Excellent Antibacterial Activity | nih.gov |

Effects of Heterocyclic and Aryl Substitutions

The incorporation of other ring systems, such as heterocyclic and aryl groups, into the benzofuran structure can lead to the development of hybrid molecules with enhanced and sometimes novel biological activities. nih.gov

Heterocyclic Substitutions: The fusion or substitution of heterocyclic moieties like pyrazole (B372694), thiazole (B1198619), triazole, piperazine, and imidazole (B134444) with the benzofuran core has been a successful strategy for creating potent cytotoxic agents. nih.govpharmatutor.org For example, benzofuran derivatives containing a pyrazole ring have demonstrated notable antinociceptive effects. pharmatutor.org Similarly, 1-(thiazol-2-yl) pyrazoline derivatives of benzofuran have shown excellent activity against Gram-negative bacteria. pharmatutor.org SAR studies have suggested that the benzofuran, pyrazoline, and thiazole moieties are all essential for the antimicrobial activity of these hybrid compounds. nih.gov

Aryl Substitutions: The introduction of aryl groups can also significantly impact the biological properties of benzofuran derivatives. For instance, the substitution of an N-phenyl ring of a benzofuran with a halogen is considered beneficial due to the resulting increase in hydrophobicity and electron-donating character, which can enhance cytotoxic properties. nih.gov In one study, benzofuran derivatives bearing aryl substituents at the C-3 position were synthesized and screened for antimicrobial activity. nih.gov

The following table provides examples of the effects of heterocyclic and aryl substitutions on the activity of benzofuran derivatives.

| Type of Substitution | Attached Moiety | Observed Biological Activity | Reference |

| Heterocyclic | Pyrazole | Antinociceptive Effect | pharmatutor.org |

| Heterocyclic | 1-(Thiazol-2-yl) Pyrazoline | Excellent Gram-negative Antibacterial Activity | pharmatutor.org |

| Heterocyclic | Chalcone, Triazole, Piperazine, Imidazole | Potent Cytotoxic Agents | nih.gov |

| Aryl | Halogenated N-phenyl ring | Enhanced Cytotoxic Properties | nih.gov |

Biological Activity Mechanisms of 5 Chloro 7 Methyl 1 Benzofuran and Its Derivatives: in Vitro Studies

Anticancer Activity Mechanisms

The anticancer effects of 5-Chloro-7-methyl-1-benzofuran derivatives and related compounds are multifaceted, involving several cellular and molecular pathways that collectively lead to the inhibition of cancer cell growth and survival. nih.govnih.gov

A primary mechanism for the anticancer activity of benzofuran (B130515) derivatives is the induction of apoptosis, or programmed cell death. nih.gov Studies have demonstrated that halogenated benzofuran derivatives can trigger caspase-dependent apoptosis in cancer cells. nih.gov For instance, certain derivatives were found to significantly increase the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade, in both HepG2 (liver cancer) and A549 (lung cancer) cell lines. nih.gov

The pro-apoptotic potential of these compounds has been confirmed through Annexin V binding assays. nih.gov Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the cell membrane during the early stages of apoptosis. Flow cytometry analysis has shown that treatment with specific brominated benzofuran derivatives leads to a significant increase in late apoptotic or necrotic cells. nih.gov For example, one study found that a particular derivative induced late apoptosis/necrosis in 36% of HepG2 cells and 35% of A549 cells. nih.gov These findings indicate that benzofuran derivatives can effectively initiate the cellular machinery required for programmed cell death in various cancer cell lines. nih.govnih.gov

Benzofuran derivatives can exert their cytotoxic effects by modulating the levels of reactive oxygen species (ROS) within cancer cells. nih.govnih.gov Some derivatives act as pro-oxidative agents, increasing ROS production to levels that induce cellular damage and trigger cell death pathways. nih.gov For example, the benzofuran derivative Moracin N was found to cause ROS accumulation in A549 and PC9 lung cancer cells, leading to apoptosis and autophagy. nih.gov

In studies involving chronic myelogenous leukemia (K562) cells, certain brominated benzofuran derivatives were shown to increase ROS levels in a time-dependent manner. nih.gov This increase in oxidative stress is believed to contribute to their ability to induce apoptosis, potentially through mechanisms involving mitochondrial dysfunction. nih.gov The capacity of these compounds to disrupt the redox balance in cancer cells is a key component of their anticancer mechanism. nih.gov

Derivatives of this compound have demonstrated selective cytotoxicity, effectively killing cancer cells while showing minimal toxicity towards healthy, non-cancerous cells. nih.govnih.gov This selectivity is a critical attribute for potential anticancer agents. Bromoalkyl and bromoacetyl derivatives of benzofuran have shown particularly high cytotoxicity against various cancer cell lines. nih.gov

In vitro studies have evaluated these compounds against a panel of human cancer cell lines, including K562 (chronic myelogenous leukemia), HL60 (acute promyelocytic leukemia), A549 (lung cancer), HepG2 (liver cancer), HCT116 (colon cancer), and PC3 (prostate cancer). nih.govnih.gov For example, a brominated derivative exhibited potent activity against HepG2 and A549 cells with IC₅₀ values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. nih.gov In contrast, a chlorinated counterpart was most active against A549 cells with an IC₅₀ value of 6.3 ± 2.5 μM. nih.gov Crucially, some of the most potent compounds were found to have no cytotoxic effect on normal cells, such as human keratinocytes (HaCaT) and human umbilical vein endothelial cells (HUVEC), highlighting their cancer-selective profile. nih.govnih.govnih.gov

| Compound Type | A549 (Lung) | HepG2 (Liver) | K562 (Leukemia) | HL60 (Leukemia) | Reference |

|---|---|---|---|---|---|

| Brominated Derivative 8 | 3.5 ± 0.6 | 3.8 ± 0.5 | Not Reported | Not Reported | nih.gov |

| Chlorinated Derivative 7 | 6.3 ± 2.5 | 11 ± 3.2 | Not Reported | Not Reported | nih.gov |

| Brominated Derivative 6 | Not Reported | Not Reported | Selectively Active | Not Reported | nih.gov |

| Brominated Derivative 1 | Not Reported | Not Reported | 5 | 0.1 | nih.gov |

Research into the molecular mechanisms of benzofuran derivatives has identified specific cellular targets. Tubulin, the protein subunit of microtubules, has been pinpointed as a key molecular target for some of the most active compounds. nih.govnih.gov Microtubules are essential for cell division, and their disruption leads to cell-cycle arrest and apoptosis. nih.gov By inhibiting tubulin polymerization, these benzofuran derivatives can effectively halt the proliferation of cancer cells. nih.govnih.govnih.gov

In addition to targeting tubulin, benzofuran derivatives have been shown to act as enzyme inhibitors. Some compounds have demonstrated inhibitory activity against kinases such as Casein Kinase 2 (CK2), which is often overactive in cancer and promotes cell growth and survival. acs.org Other derivatives have been investigated for their potential to inhibit acetylcholinesterase, an enzyme relevant in other pathological contexts but indicative of the scaffold's versatility in enzyme inhibition. nih.gov This ability to interact with and inhibit key enzymes represents another significant aspect of their anticancer mechanism.

Antimicrobial Activity Mechanisms (Antibacterial, Antifungal, Antiviral, Anti-parasitic)

The benzofuran scaffold is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.govrsc.orgnih.gov Derivatives have been developed and tested against various pathogens, including bacteria, fungi, viruses, and parasites. niscpr.res.innih.govresearchgate.net

Benzofuran derivatives exert their antimicrobial effects primarily by inhibiting the growth of pathogenic microorganisms. nih.govniscpr.res.inrsc.org Their efficacy is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

Antibacterial Activity: Numerous benzofuran derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, compounds with a hydroxyl group at the C-6 position of the benzofuran ring showed excellent activity, with MIC₈₀ values ranging from 0.78 to 3.12 μg/mL against all tested strains. nih.gov Another study identified a benzofuran-triazole hybrid with a 3,4-dimethyl substituent as a particularly potent agent against Bacillus subtilis, with an MIC value of 1.25 μg/mL. nih.gov

Antifungal Activity: The antifungal properties of benzofurans are also well-documented. nih.govresearchgate.net Halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated activity against Candida albicans. researchgate.net The mechanism for some derivatives may involve the disruption of Ca²⁺ homeostasis in the fungal cell, affecting essential organelles like the mitochondrion. researchgate.net

Antiviral Activity: Recent studies have identified benzofuran derivatives as a novel chemical scaffold for developing broad-spectrum antiviral agents. nih.gov These compounds can act as agonists of the Stimulator of Interferon Genes (STING) protein. nih.gov This activation induces the production of Type I interferons (IFN-I), which are crucial components of the innate immune response to viral infections. This host-targeting mechanism has proven effective in inhibiting the replication of coronaviruses, including SARS-CoV-2, at nanomolar concentrations. nih.gov

Anti-parasitic Activity: The anti-parasitic potential of benzofuran derivatives has been demonstrated against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net Similar to their antifungal mechanism, these compounds can disrupt calcium homeostasis in the parasite, leading to the collapse of the mitochondrial membrane potential and cell death. researchgate.net

| Compound Type | Target Microbe | Activity Metric | Result | Reference |

|---|---|---|---|---|

| C-6 Hydroxylated Benzofuran | Various Bacteria | MIC₈₀ | 0.78-3.12 μg/mL | nih.gov |

| Benzofuran-triazole Hybrid (10b) | B. subtilis | MIC | 1.25 μg/mL | nih.gov |

| 2-Salicylidene Benzofuran | Gram-(+) Bacteria | MIC | 0.06–0.12 mM | rsc.org |

| STING Agonist Benzofuran | SARS-CoV-2 | EC₅₀ | Nanomolar range | nih.gov |

Enzyme Inhibition in Microbial Pathways

Derivatives of benzofuran have demonstrated notable antimicrobial and antifungal properties by targeting essential microbial enzymes. These compounds represent a promising avenue for the development of new anti-infective agents.

Several studies have highlighted the potential of benzofuran derivatives to inhibit crucial bacterial enzymes. For instance, certain benzofuran-based hybrid derivatives have been investigated as potential inhibitors of DNA gyrase and dihydrofolate reductase (DHFR) . ekb.eg DNA gyrase, a type II topoisomerase, is vital for bacterial DNA replication, and its inhibition leads to bacterial cell death. ekb.egdentalcare.com DHFR is a key enzyme in the synthesis of tetrahydrofolic acid, a precursor required for the production of purines and pyrimidines necessary for bacterial proliferation. ekb.eg The inhibition of these enzymes presents a multi-target approach to combatting bacterial infections. ekb.eg Specifically, benzofuran–pyrazole-based compounds have shown potent DNA gyrase B inhibition. nih.gov

In the realm of antifungal activity, benzofuran derivatives have been identified as inhibitors of Candida albicansN-myristoyltransferase (Nmt) . nih.govresearchgate.net This enzyme is crucial for the myristoylation of proteins, a process essential for the viability of the fungus. Molecular docking studies have been employed to understand the binding interactions between benzofuran derivatives and N-myristoyltransferase, aiding in the design of more potent inhibitors. researchgate.net Another target for the antifungal action of benzofuran derivatives is oxidosqualene cyclase , a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is vital for the integrity of the fungal cell membrane. researchgate.net

Table 1: Enzyme Inhibition in Microbial Pathways by Benzofuran Derivatives

| Microbial Enzyme | Organism | Type of Inhibition | Reference |

|---|---|---|---|

| DNA Gyrase B | E. coli | Inhibitor | nih.gov |

| Dihydrofolate Reductase (DHFR) | Bacteria | Potential Inhibitor | ekb.eg |

| N-myristoyltransferase (Nmt) | Candida albicans | Inhibitor | nih.govresearchgate.net |

| Oxidosqualene Cyclase | Trypanosomatids | Inhibitor | researchgate.net |

Anti-inflammatory Mechanisms (e.g., Inhibition of Pro-inflammatory Interleukin-6 (IL-6) Secretion)

Inflammation is a complex biological response, and the overexpression of pro-inflammatory cytokines like Interleukin-6 (IL-6) is implicated in various inflammatory diseases. Benzofuran derivatives have been shown to possess anti-inflammatory properties by modulating the secretion of such cytokines.

In vitro studies using lipopolysaccharide (LPS)-stimulated cells have demonstrated that certain spiroindolone analogues bearing a benzofuran moiety can markedly inhibit the release of IL-6. nih.gov For example, a compound with a chlorine atom on the oxindole (B195798) moiety and a bromo-substituted benzene (B151609) on the benzoyl nucleus exhibited significant inhibition of IL-6 release. nih.gov Further investigations into halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have also revealed their potential to inhibit IL-6 production in cancer cell lines. nih.gov One such derivative, compound 8 , was found to decrease IL-6 production by 87% in HepG2 cells. nih.gov Similarly, compound 7 reduced IL-6 levels by 67% in the same cell line and by 50% in A549 cells. nih.gov

Table 2: Inhibition of Interleukin-6 (IL-6) Secretion by Benzofuran Derivatives

| Compound | Cell Line | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| Compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) | HepG2 | 87 | nih.gov |

| Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) | HepG2 | 67 | nih.gov |

| Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) | A549 | 50 | nih.gov |

| Spiroindolone analogue with chlorine and bromo substitution | Not Specified | 62.53 | nih.gov |

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Benzofuran derivatives have been investigated for their antioxidant potential through various in vitro assays.

The antioxidant activity of these compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A review of natural and synthetic benzofuran derivatives highlighted several compounds with excellent antioxidant activity as determined by the DPPH method. rsc.org For instance, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been shown to inhibit lipid peroxidation and scavenge DPPH radicals. rsc.org One particular derivative demonstrated a 62% inhibition of lipid peroxidation and a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. rsc.org

Furthermore, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have exhibited pro-oxidative activity in cancer cell lines, leading to increased ROS generation. nih.gov This pro-oxidant effect in cancer cells, which have a higher basal level of ROS, can induce cell death, highlighting a potential anticancer mechanism. nih.gov

Table 3: In Vitro Antioxidant Activity of Benzofuran Derivatives

| Derivative Type | Assay | Activity | Concentration | Reference |

|---|---|---|---|---|

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | Lipid Peroxidation Inhibition | 62% | 100 μM | rsc.org |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | DPPH Radical Scavenging | 23.5% | 100 μM | rsc.org |

| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | ROS Generation | Pro-oxidative | IC50 | nih.gov |

Receptor Agonism/Antagonism (e.g., Serotonin (B10506) 5-HT2C Receptor Agonism)

The serotonin 5-HT2C receptor, a G protein-coupled receptor, is a significant target in the central nervous system for the treatment of various disorders, including obesity and psychiatric conditions. Agonists of this receptor are of particular therapeutic interest.

A study focused on the design and synthesis of a selective serotonin 5-HT2C agonist led to the development of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine. This compound, a derivative of this compound, demonstrated moderate potency at the 5-HT2C receptor, acting as a partial agonist. In a calcium flux assay, the racemic form of this compound exhibited an EC50 of 600 nM with an Emax of 66% relative to serotonin. Importantly, no activity was observed at the closely related 5-HT2A or 5-HT2B receptors, indicating its selectivity.

Other research has explored benzofuranone derivatives for their affinity to both serotonin and dopamine (B1211576) receptors, with some compounds showing moderate to high affinities for the 5-HT2A and 5-HT2C receptors. nih.gov Additionally, novel benzofuran derivatives have been evaluated for their dual affinity for the 5-HT1A receptor and the serotonin transporter. nih.gov

Table 4: Serotonin 5-HT2C Receptor Agonism of a this compound Derivative

| Compound | Receptor | Assay | Potency (EC50) | Efficacy (Emax vs. 5-HT) | Reference |

|---|---|---|---|---|---|

| (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine (racemate) | 5-HT2C | Calcium Flux | 600 nM | 66% |

Potential Research Applications and Material Science Relevance

Design of Advanced Materials (e.g., Optoelectronic Materials)

The benzofuran (B130515) framework is a subject of considerable interest in material science, particularly for the development of organic semiconductors. Its rigid, planar structure and electron-rich nature facilitate efficient charge transport, a critical property for electronic devices. alfa-chemistry.comresearchgate.net Benzofuran derivatives are explored for their applications in:

Organic Light-Emitting Diodes (OLEDs): Compounds incorporating the benzofuran moiety often exhibit high thermal stability, favorable HOMO (Highest Occupied Molecular Orbital) energy levels, and strong luminescence, making them suitable for use as charge transport materials in OLEDs. alfa-chemistry.com The inherent fluorescence of some benzofuran structures is a key characteristic for developing new light-emitting materials. nih.gov

Organic Field-Effect Transistors (OFETs): The stability and excellent carrier transport capabilities of benzofuran derivatives are beneficial for their use in OFETs. alfa-chemistry.com By combining benzofuran with other heterocyclic systems like benzothiazole, researchers can design ambipolar semiconductor materials with broad spectral absorption and good thermal stability, suitable for air-stable transistors. alfa-chemistry.com

The specific substitutions of a chloro group at the 5-position and a methyl group at the 7-position on the benzofuran ring can modulate the electronic properties, solubility, and molecular packing of the compound, thereby influencing its performance in such devices.

Chemical Biology Probes

In the field of chemical biology, fluorescent probes are indispensable tools for visualizing and understanding complex biological processes. Benzofuran derivatives are promising candidates for designing such probes due to their intrinsic fluorescent properties. nih.govnih.gov

Key attributes of benzofuran-based probes include:

High Quantum Yields: Many benzofuran derivatives exhibit strong fluorescence, which is essential for sensitive detection in biological imaging. nih.gov

Solvatochromic Properties: Some derivatives show changes in their fluorescence characteristics depending on the polarity of their environment, a feature that can be harnessed to probe cellular microenvironments. nih.gov

Structural Modifiability: The benzofuran scaffold can be functionalized with specific reactive groups (e.g., an aldehyde group) that allow it to be conjugated to proteins or other biomolecules. nih.gov This enables the targeted labeling and tracking of molecules within living cells.

Researchers have developed benzofuranone-based fluorescent probes for detecting specific analytes like sulfite (B76179) in living cells and mice, demonstrating their practical utility in biological imaging. researchgate.net The introduction of donor-acceptor substituents onto the benzofuran ring system can be used to fine-tune the optical properties for specific applications. nih.govnih.gov

Agricultural Applications (e.g., Herbicides, Crop Protection Agents)